molecular formula C19H24N2O2 B8068532 tert-butyl 3-(naphthalen-2-yl)piperazine-1-carboxylate

tert-butyl 3-(naphthalen-2-yl)piperazine-1-carboxylate

Cat. No.: B8068532
M. Wt: 312.4 g/mol
InChI Key: YSDIPYGOQKJDPY-UHFFFAOYSA-N
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Description

Structure and Synthesis:
tert-Butyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a naphthalen-2-yl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The synthesis involves a two-step process:

Protection of Piperazine: Piperazine is mono-protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl piperazine-1-carboxylate .

Functionalization: The Boc-protected piperazine undergoes coupling with 2-naphthoyl chloride in the presence of triethylamine (Et₃N) to introduce the naphthalen-2-yl group. Subsequent deprotection with trifluoroacetic acid (TFA) yields the final compound .

Properties

IUPAC Name

tert-butyl 3-naphthalen-2-ylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-11-10-20-17(13-21)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,17,20H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDIPYGOQKJDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(naphthalen-2-yl)piperazine-1-carboxylate typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of carboxylic acids with alcohols . The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(naphthalen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

tert-butyl 3-(naphthalen-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(naphthalen-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Research Findings and Data

Structure-Activity Relationships (SAR) :
  • Lipophilicity : Naphthyl > Biphenyl > Pyridinyl (logP values inferred from substituent hydrophobicity).
  • Electron Density: Nitro and cyano groups increase electrophilicity, facilitating nucleophilic substitution or covalent bonding .

Biological Activity

Tert-butyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N2O3C_{22}H_{28}N_{2}O_{3}. The compound features a piperazine ring, which enhances its versatility in drug design. The naphthalene moiety contributes to its lipophilicity and may enhance receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways critical for cell survival and proliferation.

Cytotoxicity and Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown moderate to strong growth inhibition in pancreatic cancer cell lines such as MiaPaCa2 and PANC-1. The mechanism of action may involve the induction of apoptosis or disruption of critical cellular signaling pathways.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
MiaPaCa215Apoptosis induction
PANC-120Disruption of signaling pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant antibacterial effects against Gram-positive bacteria, making it a candidate for further development in treating bacterial infections.

Case Study: Antibacterial Evaluation

A study conducted on a series of piperazine derivatives demonstrated that this compound showed promising antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Therapeutic Applications

The potential therapeutic applications of this compound are broad, particularly in drug development for cancer and bacterial infections. Its ability to modulate key biological pathways positions it as a valuable lead compound in medicinal chemistry.

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